

Application Notes and Protocols for LipidGreen 2 in Fixed Tissue Samples

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Compound of Interest

Compound Name: *LipidGreen 2*

Cat. No.: *B12415862*

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Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the high-sensitivity imaging of neutral lipids. Exhibiting a superior fluorescence signal compared to its predecessor, LipidGreen, and other common lipid stains like Nile Red, **LipidGreen 2** selectively stains neutral lipid droplets, making it an invaluable tool for studying lipid accumulation in various biological contexts.^[1] While extensively used for live-cell and whole-organism imaging, its application in fixed tissue samples allows for detailed histological analysis of lipid distribution within complex tissue architectures. These application notes provide a comprehensive guide and detailed protocols for the use of **LipidGreen 2** in formaldehyde-fixed frozen and paraffin-embedded tissue sections.

Product Information

Property	Specification	Source
Target	Neutral Lipids	[1] [2]
Excitation (Ex)	451-495 nm	[2]
Emission (Em)	496-570 nm	[2]
Appearance	Green Fluorescence	
Advantages	- High fluorescence signal- Selective for neutral lipids over phospholipids- Brighter and less background staining compared to Nile Red	

Quantitative Data Summary

While specific quantitative performance data for **LipidGreen 2** in fixed tissues is not extensively published, the following table provides a comparison with other common lipophilic dyes based on available literature, primarily from studies on cells and other model systems.

Feature	LipidGreen 2	BODIPY 493/503	Nile Red
Specificity for Neutral Lipids	High (selectively stains neutral lipids)	High	Moderate (also stains phospholipids)
Fluorescence Signal	Brighter than LipidGreen and BODIPY 493/503 in some applications	Bright	Strong, but can be environmentally sensitive
Background Fluorescence	Low	Low	Can be high due to broad emission spectrum
Photostability	Reported to have high long-term stability under ambient light	Generally good, but can be prone to photobleaching	Prone to photobleaching
Suitability for Multicolor Imaging	Good, allows for multicolor imaging with red dyes	Good, due to narrow emission peak	Poor, broad emission spectrum can cause channel bleed-through

Experimental Protocols

The following are recommended protocols for staining fixed tissue samples with **LipidGreen 2**. As with any histological staining, optimization of incubation times, and dye concentration may be necessary depending on the tissue type and experimental conditions.

Protocol 1: Staining of Formalin-Fixed, Frozen (Cryosections) Tissue

This protocol is suitable for tissues that have been snap-frozen and sectioned using a cryostat.

Materials:

- Optimal Cutting Temperature (OCT) compound
- Phosphate-buffered saline (PBS), pH 7.4

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
- **LipidGreen 2** stock solution (e.g., 1 mM in DMSO)
- Staining Buffer: PBS or other suitable buffer
- Antifade mounting medium

Procedure:

- Tissue Preparation:
 - Embed fresh tissue in OCT compound and snap-freeze in isopentane cooled with liquid nitrogen.
 - Store frozen blocks at -80°C until sectioning.
 - Cut 5-10 µm thick sections using a cryostat and mount on adhesive slides.
 - Air-dry the sections for 30-60 minutes at room temperature.
- Fixation:
 - Immerse slides in 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash slides three times with PBS for 5 minutes each.
- Permeabilization (Optional but Recommended):
 - Note: While **LipidGreen 2** is a small molecule, permeabilization can enhance staining uniformity within the tissue section.
 - Immerse slides in Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash slides twice with PBS for 5 minutes each.
- Staining:

- Prepare the **LipidGreen 2** working solution by diluting the stock solution in Staining Buffer. A starting concentration of 1-10 μM is recommended.
- Apply the working solution to the tissue sections, ensuring complete coverage.
- Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Gently wash the slides three times with PBS for 5 minutes each to remove unbound dye.
- Counterstaining (Optional):
 - If desired, counterstain nuclei with a suitable dye such as DAPI or Hoechst.
- Mounting:
 - Mount coverslips using an antifade mounting medium.
 - Seal the edges of the coverslip with clear nail polish.
 - Store slides at 4°C, protected from light, until imaging.

Protocol 2: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

This protocol is for tissues that have been fixed, dehydrated, and embedded in paraffin wax.

Materials:

- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0) - Optional, may not be necessary for lipid staining but can be included if performing co-staining with antibodies.

- Phosphate-buffered saline (PBS), pH 7.4
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- **LipidGreen 2** stock solution (e.g., 1 mM in DMSO)
- Staining Buffer: PBS
- Antifade mounting medium

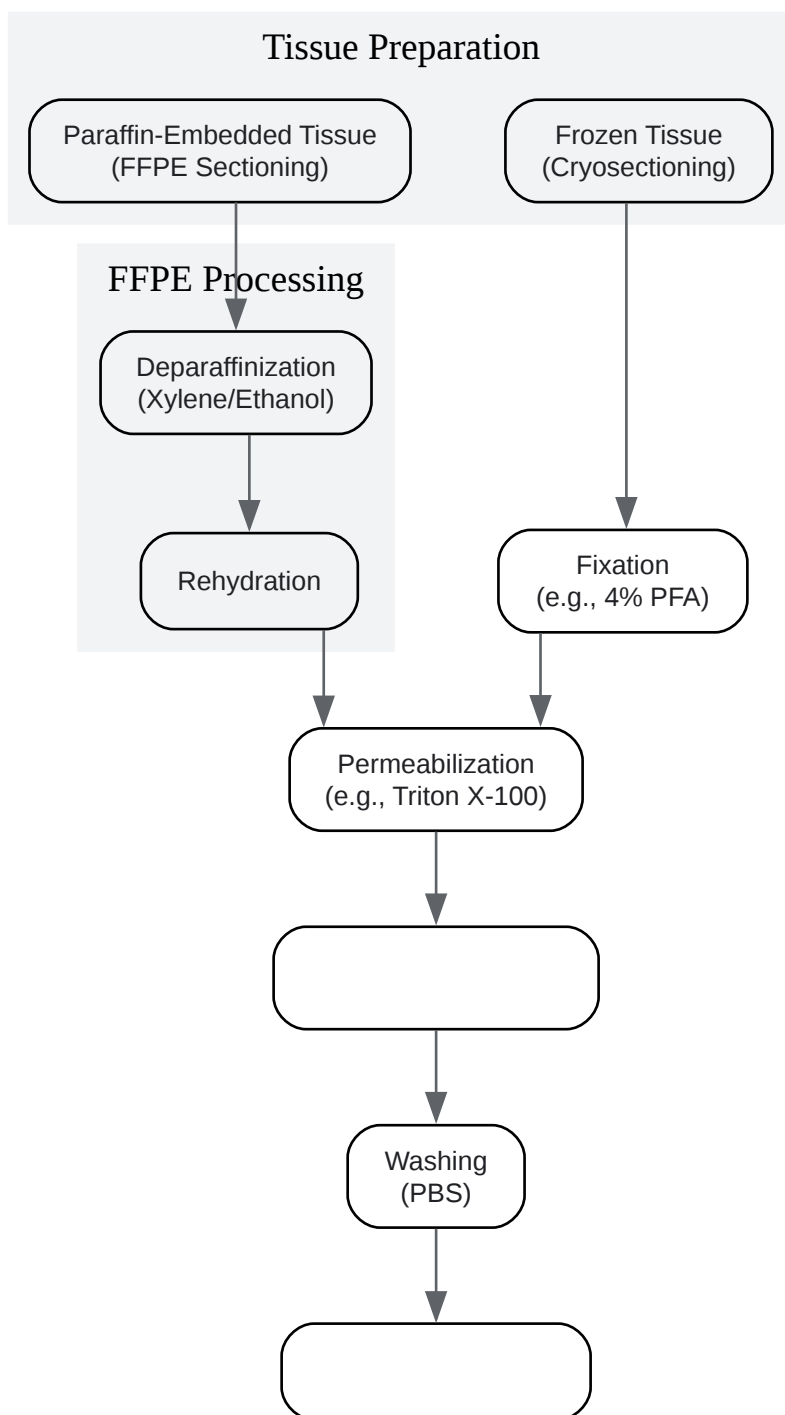
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (or substitute) two times for 5-10 minutes each.
 - Immerse in 100% ethanol two times for 3-5 minutes each.
 - Immerse in 95% ethanol for 3 minutes.
 - Immerse in 70% ethanol for 3 minutes.
 - Rinse gently with deionized water.
- Antigen Retrieval (Optional):
 - If performing co-staining with antibodies that require antigen retrieval, follow the appropriate protocol (e.g., heat-induced epitope retrieval).
 - After retrieval, allow slides to cool and wash with PBS.
- Permeabilization:
 - Immerse slides in Permeabilization Buffer for 10-15 minutes at room temperature.
 - Wash slides twice with PBS for 5 minutes each.
- Staining:

- Prepare the **LipidGreen 2** working solution by diluting the stock solution in Staining Buffer to a final concentration of 1-10 μ M.
- Apply the working solution to the tissue sections.
- Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.
- Washing:
 - Wash the slides three times with PBS for 5 minutes each.
- Counterstaining (Optional):
 - Counterstain nuclei with DAPI or Hoechst as needed.
- Mounting:
 - Dehydrate sections through a graded ethanol series (70%, 95%, 100%) and clear with xylene if using a non-aqueous mounting medium. Alternatively, use an aqueous mounting medium directly after the final PBS wash.
 - Mount coverslips and seal.
 - Store slides at 4°C, protected from light.

Visualizations

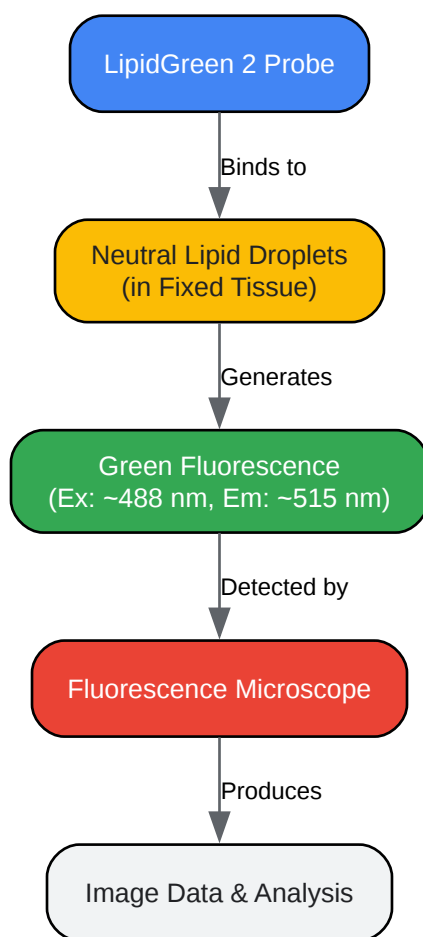
Experimental Workflow for Staining Fixed Tissue



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Caption: General workflow for **LipidGreen 2** staining of fixed tissue sections.

Logical Relationship of Staining Components



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Caption: Relationship between **LipidGreen 2** probe and signal detection.

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References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
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